4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Description
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a fluorophenoxy group attached to a cyclohexanamine structure, making it a unique and valuable compound for various studies.
Properties
IUPAC Name |
4-(2-fluorophenoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10;/h1-4,9-10H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGOUJPZPAQVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride typically involves the reaction of 2-fluorophenol with cyclohexanone to form 2-(2-fluorophenoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(2-fluorophenoxy)cyclohexan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of 4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride typically involves the following steps:
- Formation of Intermediate : The reaction of 2-fluorophenol with cyclohexanone yields 2-(2-fluorophenoxy)cyclohexanone.
- Reductive Amination : This intermediate is then subjected to reductive amination using ammonia or an amine source to produce 4-(2-fluorophenoxy)cyclohexan-1-amine.
- Hydrochloride Formation : The final step involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions
The compound undergoes several types of chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to corresponding alcohols or amines.
- Substitution : The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity and ability to form stable intermediates.
Biology
Research has indicated potential biological activities associated with this compound, particularly concerning its effects on cellular processes and enzyme interactions. Studies are ongoing to elucidate its mechanism of action and specific molecular targets.
Medicine
The compound is being investigated for potential therapeutic applications. It may serve as a precursor in drug development, particularly in designing pharmaceuticals aimed at specific biological pathways or conditions.
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it suitable for various applications requiring specific chemical characteristics.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride
- rac-(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine hydrochloride
Uniqueness
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is unique due to its specific structural features, including the position of the fluorophenoxy group and the cyclohexanamine backbone. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Overview
4-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula . It features a fluorophenoxy group attached to a cyclohexanamine structure, which contributes to its unique biological properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications and mechanism of action involving receptor modulation and enzyme interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate their activity, leading to alterations in cellular processes and signaling pathways. The precise molecular targets are still under investigation, but initial studies suggest involvement in neurotransmitter regulation, which may have implications for treating neurological disorders.
In Vitro Studies
Several studies have examined the biological effects of this compound on various cell lines. Notably, it has been shown to exhibit cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells. For instance, the compound demonstrated an IC50 value of approximately 63.385 µM against A172 cells and 32.210 µM against AGS cells, indicating substantial cytotoxicity .
Case Studies
- Neuroblastoma Research : In a study focused on human neuroblastoma SH-SY5Y cells, compounds structurally related to this compound displayed promising pharmacokinetic profiles and target engagement, suggesting potential applications in neurodegenerative disease treatment .
- Anticonvulsant Activity : Research indicates that the introduction of fluorine atoms into similar compounds enhances their anticonvulsant activity due to increased metabolic stability and better central nervous system penetration. This insight suggests that this compound might also exhibit such properties .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally related compounds:
| Compound | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| This compound | 63.385 (A172) | Cancer cell lines | Cytotoxic |
| Compound A (related structure) | 32.210 (AGS) | Cancer cell lines | Cytotoxic |
| Compound B (fluorinated analog) | 50.000 | Neurotransmitter receptors | Modulatory |
Pharmacological Applications
The potential applications of this compound in medicine are vast:
- Drug Development : Its ability to modulate receptor activity positions it as a candidate for further exploration in drug development for conditions such as epilepsy and other neurological disorders.
- Research Tool : It serves as a valuable tool in biochemical research for studying enzyme interactions and cellular signaling pathways.
Future Directions
Ongoing research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:
- Detailed molecular interaction studies to identify specific targets.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Exploration of structure-activity relationships (SAR) to optimize its biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
